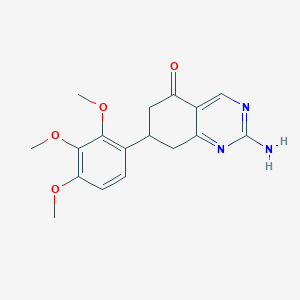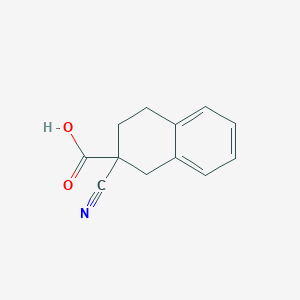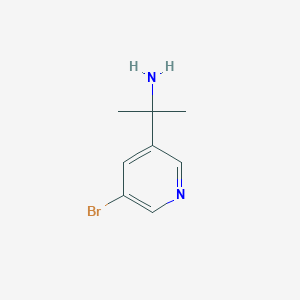
2-(5-Bromopyridin-3-YL)propan-2-amine
Descripción general
Descripción
2-(5-Bromopyridin-3-YL)propan-2-amine, also known as 5-bromopyridine-2-propanamine, is an organic compound that has been used in many scientific research applications. It is a colorless, volatile liquid that has a pyridine-like odor. It is soluble in water and alcohol, and has a boiling point of 130°C and a melting point of -21°C.
Aplicaciones Científicas De Investigación
Selective Amination Processes
- Selective Catalyzed Amination : A study demonstrated the use of a palladium-Xantphos complex for the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, to produce high yields of aminopyridines (Ji, Li, & Bunnelle, 2003).
Mechanism of Intramolecular Amination
- Intramolecular Amination Mechanism : Research investigating the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines unraveled the mechanism of ring closure in auto-tandem amination (Loones et al., 2007).
Copper Catalysis in Amination
- Copper-Catalyzed Amination : A study highlighted the conversion of bromopyridine to aminopyridine using copper catalysis, demonstrating an efficient process with low catalyst loading and mild reaction conditions (Lang et al., 2001).
Applications in Synthesis of Bioactive Compounds
- Synthesis of Bioactive Compounds : 2-Aminopyridines, derived from compounds like 2-(5-Bromopyridin-3-yl)propan-2-amine, are essential in the synthesis of bioactive natural products and organic materials, underscoring their significant role in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).
Novel Pyridine Derivatives and Biological Activities
- Synthesis and Biological Activities of Pyridine Derivatives : Research on palladium-catalyzed Suzuki cross-coupling reactions described the creation of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting their potential applications in liquid crystals and antimicrobial activities (Ahmad et al., 2017).
Modular Synthesis of C-Ribonucleosides
- Modular Synthesis of C-Ribonucleosides : A methodology for preparing diverse pyridin-2-yl and pyridin-3-yl C-ribonucleosides showcased the versatility of bromopyridines in synthesizing complex molecules useful in various biological applications (Štefko et al., 2011).
Synthesis of Pyridin-2-ones
- Halogenated and Arylated Pyridin-2-ones : A study described the synthesis of halogenated and arylated 1H-pyridin-2-ones starting from pyridinium N-(pyridin-2-yl)aminides, revealing a pathway involving bromopyridines (Filace et al., 2013).
Catalytic Applications in Ethylene Dimerization
- Selective Ethylene Dimerization Catalysts : Research on (imino)pyridine palladium(II) complexes, including those derived from bromopyridines, showed their potential as catalysts in ethylene dimerization processes (Nyamato, Ojwach, & Akerman, 2015).
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIXQLKEGEKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
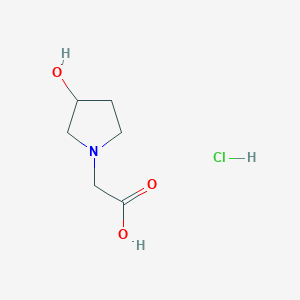
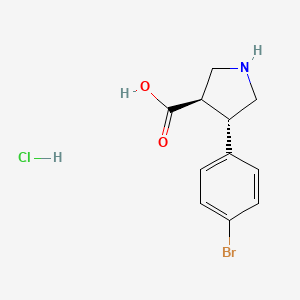
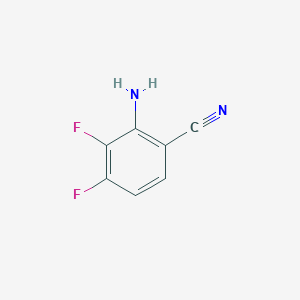
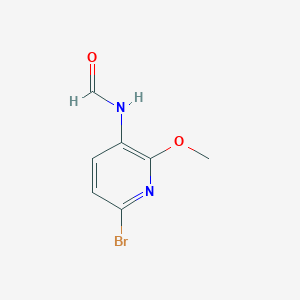
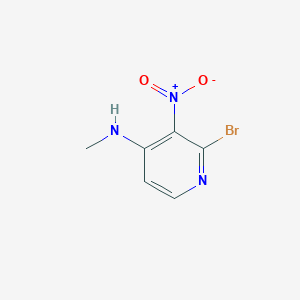

![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)
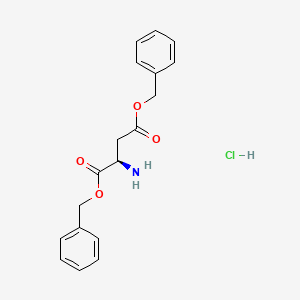

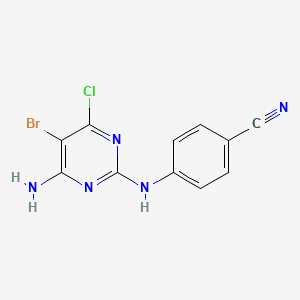
![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
